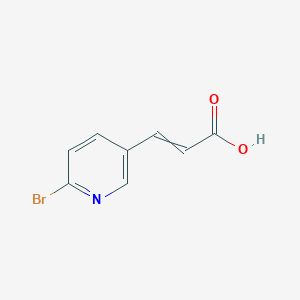

3-(6-Bromopyridin-3-yl)prop-2-enoic acid

Übersicht

Beschreibung

3-(6-Bromopyridin-3-yl)prop-2-enoic acid is a chemical compound that features a bromine atom attached to a pyridine ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acrylic acid group. One common method includes the bromination of 3-pyridylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Bromopyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(pyridin-3-yl)-acrylic acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: 3-(Pyridin-3-yl)-acrylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(6-Bromopyridin-3-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Pyridin-3-yl)-acrylic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

6-Bromo-3-pyridylmethanol: Contains a hydroxymethyl group instead of the acrylic acid moiety, leading to different applications and reactivity.

6-Bromo-3-pyridinecarboxylic acid: Features a carboxylic acid group directly attached to the pyridine ring, differing in its chemical behavior and uses.

Uniqueness

3-(6-Bromopyridin-3-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the acrylic acid group, which confer distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

3-(6-Bromopyridin-3-yl)prop-2-enoic acid, also known as 3-(6-bromopyridin-3-yl)acrylic acid, is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol. The compound features a pyridine ring substituted with a bromine atom at the sixth position and an acrylic acid moiety, which contributes to its unique chemical properties and biological activities. The presence of the bromine atom enhances reactivity, making it a valuable intermediate in various chemical syntheses .

Research indicates that this compound may interact with specific molecular targets involved in various physiological processes. One notable mechanism is its ability to inhibit collagen prolyl 4-hydroxylases, enzymes critical for collagen synthesis. By inhibiting these enzymes, the compound can potentially reduce collagen production, which is beneficial in treating fibrotic conditions.

Anti-fibrotic Activity

Studies have demonstrated that this compound exhibits anti-fibrotic properties by inhibiting the expression of collagen and reducing hydroxyproline content in cell culture models. This suggests its potential application in therapies aimed at managing fibrotic diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-Bromopyridin-3-yl)prop-2-enoic acid | Bromine at position five | Potentially different electronic properties |

| 4-(6-Bromopyridin-3-yl)prop-2-enoic acid | Bromine at position four | Differences in reactivity and biological activity |

| 3-(Bromophenyl)prop-2-enoic acid | Aromatic ring instead of pyridine | Lacks nitrogen heteroatom, affecting solubility |

This table illustrates how slight variations in structure can lead to significant differences in properties and potential applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : In vitro assays have shown that this compound effectively inhibits collagen synthesis in fibroblast cultures, which is crucial for developing anti-fibrotic therapies.

- Therapeutic Potential : Ongoing research is investigating its role as a therapeutic agent in conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. The compound's ability to modulate collagen production positions it as a candidate for further clinical studies.

Future Directions

Despite promising findings, further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Research should focus on:

- In Vivo Studies : To assess the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To better understand how this compound interacts with various molecular targets involved in fibrosis and other related diseases.

Eigenschaften

IUPAC Name |

3-(6-bromopyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIMKUQFGDVIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696900 | |

| Record name | 3-(6-Bromopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035123-89-7 | |

| Record name | 3-(6-Bromopyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.